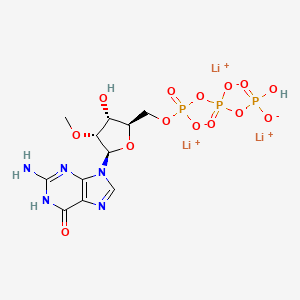
2'-O-Methyl-guanosine-5'-triphosphate, lithium salt
Description
2’-O-Methylguanosine-5’-triphosphate, lithium salt, 100mM solution is a nucleotide analog that plays a significant role in various biochemical and pharmaceutical applications. This compound is particularly known for its inhibitory effects on hepatitis C virus non-structural protein 5B (NS5B) and its involvement in RNA synthesis and modification .
Propriétés
Formule moléculaire |
C11H15Li3N5O14P3 |
|---|---|
Poids moléculaire |
555.1 g/mol |
Nom IUPAC |
trilithium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3.3Li/c1-26-7-6(17)4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18;;;/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |
Clé InChI |
DNABKBYLELJGQR-MSQVLRTGSA-K |
SMILES isomérique |
[Li+].[Li+].[Li+].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
SMILES canonique |
[Li+].[Li+].[Li+].COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methylguanosine-5’-triphosphate involves the phosphorylation of guanosine at the 5’ position. This process typically requires specific reagents and conditions to ensure the correct attachment of phosphate groups. The reaction conditions often include the use of phosphorylating agents and catalysts to facilitate the formation of the triphosphate structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps to remove any impurities and achieve the desired concentration of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-Methylguanosine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized nucleotides, while substitution reactions may result in modified nucleotide analogs .
Applications De Recherche Scientifique
2’-O-Methylguanosine-5’-triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in RNA synthesis and modification, making it valuable in genetic and molecular biology research.
Medicine: The compound is used in the development of antiviral drugs, particularly for targeting RNA-based viruses such as hepatitis C.
Industry: It is utilized in the production of modified RNA species and other biochemical products
Mécanisme D'action
The mechanism of action of 2’-O-Methylguanosine-5’-triphosphate involves its interaction with specific molecular targets and pathways. It inhibits the activity of hepatitis C virus non-structural protein 5B (NS5B), which is essential for viral RNA replication. This inhibition disrupts the viral replication process, thereby reducing the viral load. Additionally, the compound induces tubulin polymerization, which affects cellular processes and can have therapeutic implications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-Methylguanosine-5’-triphosphate, sodium salt: This compound is similar in structure and function but differs in the counterion used.
Guanosine-5’-triphosphate: A naturally occurring nucleotide that serves as a precursor for RNA synthesis.
MANT-GTP: A modified nucleotide analog used in fluorescence-based studies of nucleotide-protein interactions .
Uniqueness
2’-O-Methylguanosine-5’-triphosphate, lithium salt, stands out due to its specific inhibitory effects on hepatitis C virus NS5B and its role in RNA modification. The lithium salt form provides unique solubility and stability properties, making it suitable for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


